molecular formula C10H15Cl2NO B11945442 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane CAS No. 63142-83-6

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane

Cat. No.: B11945442
CAS No.: 63142-83-6
M. Wt: 236.13 g/mol
InChI Key: MGIDGMIMHMSHHR-UHFFFAOYSA-N
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Description

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is a bicyclic amine derivative featuring a 3.2.2 ring system (Figure 1). The compound consists of a nine-membered bicyclo[3.2.2]nonane scaffold with a nitrogen atom at position 3 and a dichloroacetyl group (-COCCl₂) attached to the same position. This structure confers rigidity and stereochemical stability, making it a valuable scaffold for pharmaceutical applications .

Properties

CAS No.

63142-83-6

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone

InChI

InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2

InChI Key

MGIDGMIMHMSHHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:

    Starting Materials: Bicyclic amine and dichloroacetyl chloride.

    Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₃Cl₂NO
  • Molar Mass : 234.12 g/mol
  • Synthetic Routes: Typically synthesized via Mannich reactions or nucleophilic substitution of 3-azabicyclo[3.2.2]nonane with dichloroacetyl chloride .
  • Pharmacological Activity : Demonstrated antitussive (cough-suppressing) activity in preclinical studies, likely due to interactions with central nervous system (CNS) receptors .

Comparison with Structurally Similar Compounds

Analogous Halogenated Acetyl Derivatives

The dichloroacetyl derivative is part of a broader class of halogenated 3-azabicyclo[3.2.2]nonane compounds. Key analogs include:

Compound Name Substituent Biological Activity Reference
3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane -COCH₂Cl Intermediate in synthesis; uncharacterized
3-(Iodoacetyl)-3-azabicyclo[3.2.2]nonane -COCH₂I Industrial applications (e.g., radiopharmaceuticals)
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane -COCCl₂ Antitussive activity

Structural Insights :

  • Reactivity : Iodoacetyl derivatives are more reactive in nucleophilic substitutions, making them useful for conjugation in radiopharmaceuticals .

Sulfonamide and Sulfonyl Derivatives

Replacing the acetyl group with sulfonamide moieties alters pharmacological profiles:

Compound Name Substituent Biological Activity Reference
3-(p-Aminophenylsulfonyl)-3-azabicyclo[3.2.2]nonane -SO₂C₆H₄NH₂ Bacteriostatic; CNS stimulant
3-Sulfanilyl-3-azabicyclo[3.2.2]nonane -SO₂C₆H₄NH₂ Antimicrobial, used in dye synthesis

Key Differences :

  • Mechanism : Sulfonamides inhibit bacterial folate synthesis, whereas acetyl derivatives target CNS receptors .
  • Applications : Sulfonyl derivatives are utilized in dyes and bacteriostatic agents, contrasting with the antitussive focus of acetylated analogs .

Comparison with Azabicyclo[3.3.1]nonane Derivatives

Azabicyclo[3.3.1]nonane scaffolds (Figure 2) differ in ring strain and nitrogen positioning, leading to distinct activities:

Compound Class Example Compound Biological Activity Reference
3-Azabicyclo[3.3.1]nonane Haliclonin A (marine alkaloid) Cytotoxic, antifungal
3,7-Diazabicyclo[3.3.1]nonane Antithrombotic derivatives Anti-platelet, cardiac arrhythmia treatment
1,4-Diazabicyclo[3.3.1]nonane DAT blockers Dopamine transporter inhibition

Structural and Functional Contrasts :

  • Ring System : The 3.3.1 scaffold accommodates more substituents, enabling diverse receptor interactions (e.g., nicotinic acetylcholine receptors) .
  • Pharmacokinetics : 3.2.2 derivatives exhibit better blood-brain barrier penetration due to reduced polarity compared to 3.3.1 systems .

Antitussive Activity

This compound suppresses cough reflexes in animal models by modulating opioid and sigma receptors in the brainstem . In contrast, sulfonamide derivatives lack CNS activity but show promise in treating infections .

Biological Activity

3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azabicyclic structures through cyclization methods. The compound can be synthesized via the reaction of appropriate precursors under controlled conditions to yield the desired bicyclic framework.

Antimicrobial Properties

Research indicates that various derivatives of azabicyclo[3.2.2]nonanes exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can be effective against resistant strains of Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness.

  • Antiplasmodial Activity :
    • In vitro studies demonstrated that certain derivatives have potent antiplasmodial activity with IC50 values in the low micromolar range against chloroquine-resistant strains .
    • In vivo experiments using mouse models of malaria revealed effective suppression of parasitemia .
  • Antitrypanosomal Activity :
    • Compounds in this class have shown promising results against Trypanosoma brucei, with some derivatives exhibiting selective cytotoxicity towards the parasite while sparing mammalian cells .

Cytotoxicity

Cytotoxicity assessments indicate that while some derivatives possess significant biological activity against pathogens, they also exhibit varying degrees of cytotoxic effects on mammalian cell lines. This highlights the importance of optimizing structural features to enhance selectivity and reduce toxicity.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics:

  • Dichloroacetyl Group : The presence of the dichloroacetyl moiety is crucial for enhancing the compound's reactivity and interaction with biological targets.
  • Bicyclic Framework : The unique bicyclic structure contributes to its ability to fit into biological receptors, influencing binding affinity and specificity.

A detailed SAR analysis has been conducted to correlate specific structural modifications with observed biological activities, guiding further development of more potent analogs.

Case Studies

  • In Vivo Efficacy Against Malaria : A study demonstrated that a specific derivative of this compound significantly reduced parasitemia levels in mice infected with Plasmodium berghei, suggesting potential for therapeutic use .
  • Cytotoxicity Profiling : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the azabicyclic core could enhance selectivity towards cancer cells while minimizing effects on normal cells.

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